2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a pyrido[3,2-d]pyrimidine derivative functionalized with a 3,4-dimethoxyphenethyl group at position 3 and an N-(2-methoxyphenyl)acetamide moiety at position 1. This scaffold is notable for its fused heterocyclic core, which is frequently associated with diverse bioactivities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C26H26N4O6 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O6/c1-34-20-9-5-4-7-18(20)28-23(31)16-30-19-8-6-13-27-24(19)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31) |
InChI Key |
JQBNEEREDRMDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrido[3,2-d]pyrimidin-2,4-dione Core: This step typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields of the desired core structure.
Introduction of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of pyrido[3,2-d]pyrimidine acetamides. Key structural variations among analogs include:
- Substituents on the phenethyl/phenoxy group
- Modifications to the acetamide side chain
- Variations in the heterocyclic core
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent-Driven Bioactivity Trends
- Electron-Withdrawing vs. The hydroxyethyl groups in ’s compound increase water solubility but may reduce binding affinity to hydrophobic enzyme pockets .
Physicochemical and Spectroscopic Comparisons
Table 2: NMR and Chromatographic Data
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the pyrido[3,2-d]pyrimidin-2,4-dione class. Its complex structure includes a pyrido core and various functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O6 |
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
| InChI Key | JQBNEEREDRMDQO-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival.
- Case Studies : In vitro studies have shown promising results against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values suggesting effective concentrations for clinical use .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Mechanism of Action : The compound may exert its effects through multiple pathways:
- Enzyme Inhibition : It can inhibit enzymes involved in DNA replication and repair.
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication processes.
- Case Studies :
- In studies involving cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
- Further research demonstrated that modifications to the molecular structure could enhance its antiproliferative effects significantly .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways.
- Receptor Interaction : Binds to specific receptors on cell membranes, altering signal transduction pathways.
- DNA Interaction : Intercalates into DNA, affecting gene expression and cellular processes.
Antimicrobial Efficacy Table
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Bacillus cereus | 10 | High |
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 50 | Low |
Anticancer Efficacy Table
| Cancer Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 | 5 | High |
| HCT116 | 8 | Moderate |
| HeLa | 12 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
